Ethyl [(pent-4-en-1-yl)oxy]carbamate
Description
Properties
CAS No. |
61807-45-2 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
ethyl N-pent-4-enoxycarbamate |
InChI |
InChI=1S/C8H15NO3/c1-3-5-6-7-12-9-8(10)11-4-2/h3H,1,4-7H2,2H3,(H,9,10) |
InChI Key |
VODATHRENPFZNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NOCCCC=C |
Origin of Product |
United States |
Preparation Methods
Propargyl Ether Alkylation and Carbamate Condensation
This two-step approach, adapted from Royal Society of Chemistry protocols, begins with the synthesis of propargyl ether intermediates. Benzyl propargyl ether is prepared via NaH-mediated deprotonation of propargyl alcohol followed by benzylation (86% yield). Subsequent treatment with ethyl chloroformate (ClCOOEt) in the presence of MeLi generates α,β-alkynoate esters, which undergo regioselective reduction to form Z-alkenes (>95:5 selectivity). Carbamate formation is achieved via condensation with ethylamine derivatives under basic conditions.
Key Data:
| Step | Reagents/Conditions | Yield | Selectivity |
|---|---|---|---|
| Propargyl ether synthesis | NaH, BnBr, DMF, 0°C → rt | 86% | N/A |
| Alkynoate formation | MeLi, ClCOOEt, THF, −78°C | 99% | >95:5 Z/E |
| Carbamate condensation | Ethylamine, K2CO3, THF | 78% | N/A |
This method’s advantages include high Z-selectivity and scalability, though the use of pyrophoric MeLi necessitates stringent safety protocols.
Telescoped Alkylation-Hydrolysis-Protection Sequence
A patent-derived strategy employs a telescoped process to minimize intermediate isolation. Starting with a ring-closed intermediate (compound 2), allylation using LDA and allyl bromide introduces the pent-4-en-1-yl group (72% yield). Hydrolysis with NaOH followed by carbamate protection using di-tert-butyl dicarbonate (Boc2O) yields the target compound. Notably, this method avoids high-risk reagents and achieves an 85% overall yield through process intensification.
Reaction Conditions:
- Alkylation: LDA, allyl bromide, THF, −78°C → rt
- Hydrolysis: 2M NaOH, 0°C → rt
- Boc Protection: Boc2O, K2CO3, THF, 25°C
This approach is favored for industrial applications due to reduced solvent use and improved safety profiles.
Copper-Mediated Alkyne Carboxylation
A modified protocol from alkyne carboxylation literature involves CuI/TMEDA-mediated coupling of propargyl ethers with ethyl chloroformate. The reaction proceeds at −40°C, affording ethyl 4-(benzyloxy)but-2-ynoate in 89% yield. Hydrogenation over Pd/C followed by carbamate formation completes the sequence.
Advantages:
- Mild conditions (−40°C) reduce side reactions.
- Compatibility with diverse propargyl ether substrates.
Limitations:
Weinreb Amide Route to α,β-Unsaturated Carbamates
Adapting Weinreb amide chemistry, α,β-unsaturated esters are converted to enones via MeMgBr addition. Subsequent condensation with ethyl carbamate generates the target compound. This method excels in stereocontrol but suffers from lower yields (65%) due to competitive side reactions.
Critical Steps:
- Weinreb amide formation: MeNHOMe·HCl, i-PrMgCl, THF, −5°C.
- Enone synthesis: MeMgBr, THF, −30°C → −5°C.
- Carbamate installation: Ethyl chloroformate, NEt3, CH2Cl2.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield | Safety | Scalability | Cost |
|---|---|---|---|---|
| Propargyl Alkylation | 78% | Moderate | High | $$ |
| Telescoped Process | 85% | High | Industrial | $ |
| Cu-Mediated | 76% | Moderate | Medium | $$$ |
| Weinreb Amide | 65% | High | Low | $$ |
The telescoped process emerges as the most industrially viable due to its safety and yield, whereas the propargyl alkylation route offers superior selectivity for research-scale applications.
Challenges and Optimization Strategies
Regioselectivity in Alkyne Functionalization
Unwanted regioisomers during alkyne carboxylation are mitigated by low-temperature conditions (−78°C) and stoichiometric CuI.
Byproduct Formation in Boc Protection
Excess Boc2O and controlled pH (8–9) minimize urea byproducts during carbamate installation.
Hazard Mitigation
Substituting MeLi with safer Grignard reagents (e.g., i-PrMgCl) reduces pyrophoric risks without compromising yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(pent-4-en-1-yl)oxy]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or pent-4-en-1-yl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Ethyl [(pent-4-en-1-yl)oxy]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other carbamate derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of ethyl [(pent-4-en-1-yl)oxy]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Carcinogenicity and Mutagenicity
- Ethyl carbamate: Classified as a Group 2A carcinogen (probable human carcinogen) due to metabolic activation to vinyl carbamate epoxide, a DNA-reactive metabolite. Chronic exposure induces lung, liver, and skin tumors in rodents .
- Vinyl carbamate: 10–50 times more carcinogenic than ethyl carbamate. Directly mutagenic in Salmonella typhimurium assays and induces tumors at lower doses in mice .
- This compound: No direct carcinogenicity data available.
Metabolic Pathways
- Ethyl carbamate: Metabolized by CYP2E1 to N-hydroxyethyl carbamate and further oxidized to vinyl carbamate epoxide, the ultimate carcinogen .
- Vinyl carbamate : Directly metabolized to vinyl carbamate epoxide without requiring N-hydroxylation, explaining its higher potency .
- This compound: Predicted to undergo CYP-mediated oxidation at the pentenyl double bond, forming an epoxide. This pathway parallels vinyl carbamate’s metabolism and may confer similar genotoxic risks .
Analytical and Industrial Relevance
- Detection : Ethyl carbamate is quantified in alcoholic beverages via GC–ECD or GC–MS with LODs as low as 1 µg/L . This compound would likely require similar methods, adjusted for its higher molecular weight.
- Applications : While ethyl carbamate is restricted due to toxicity, its derivatives are explored in pesticide synthesis (e.g., chlorpropham) . The pentenyloxy substituent in this compound may confer unique reactivity for specialty chemical synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
